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An Application Note and Protocol for the Determination of Antibiotic Residues in Honey by

Isotope Dilution Mass Spectrometry

Introduction
Honey is a natural sweet substance produced by bees from the nectar of plants.[1][2] Due to its

nutritional and medicinal properties, it is a highly consumed food product worldwide.[2]

However, the use of antibiotics in apiculture to treat and prevent bee diseases can lead to the

presence of residues in honey.[2][3] These residues pose a potential risk to human health,

including allergic reactions and the development of antibiotic resistance.[3] Consequently,

many countries have established regulations and monitoring programs for antibiotic residues in

honey.[3] In the European Union, for instance, there are no Maximum Residue Limits (MRLs)

set for most antimicrobials in honey, leading to a "zero tolerance" approach.[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a

common and powerful analytical technique for the quantification of antibiotic contamination in

honey.[3][4] The complexity and high sugar content of the honey matrix present analytical

challenges, necessitating robust sample preparation and sensitive detection methods.[5]

Isotope dilution mass spectrometry, which involves the use of stable isotope-labeled internal

standards, is a highly accurate and precise quantification technique that can effectively

compensate for matrix effects and variations in sample preparation and instrument response.

This document provides a detailed protocol for the simultaneous determination of multiple

classes of antibiotic residues in honey using isotope dilution liquid chromatography-tandem
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mass spectrometry (ID-LC-MS/MS). The described method is intended for researchers,

scientists, and quality control professionals in the food safety and drug development sectors.

Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a method of determining the concentration of a

substance in a sample by adding a known amount of an isotopically enriched form of that

substance as an internal standard. The native (analyte) and the labeled (internal standard)

forms are chemically identical and thus exhibit the same behavior during sample preparation,

extraction, and chromatographic separation. By measuring the ratio of the mass spectrometric

signals of the analyte and the internal standard, the concentration of the analyte in the original

sample can be accurately calculated, correcting for any losses during sample processing.
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Principle of Isotope Dilution Mass Spectrometry.
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Experimental Protocols
This protocol is a representative method for the analysis of various antibiotic classes, including

tetracyclines, sulfonamides, macrolides, and fluoroquinolones.

Apparatus and Reagents
Apparatus:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system.

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI)

source.[4][6]

Analytical balance.

Vortex mixer.

Centrifuge.

Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis HLB).[6]

Nitrogen evaporator.

Autosampler vials.

Reagents:

Ultrapure water (Milli-Q or equivalent).

Acetonitrile, methanol, and formic acid (LC-MS grade).

Disodium EDTA (Na₂EDTA).

Analytical standards of target antibiotics.

Isotope-labeled internal standards for each target antibiotic.
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Honey samples, stored at -20 ± 2 °C until analysis.[5]

Standard Solution Preparation
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each antibiotic standard

and isotope-labeled internal standard in methanol. Store in amber vials at -20°C.

Intermediate Solutions (10 µg/mL): Prepare mixed intermediate solutions of the antibiotic

standards and the internal standards by diluting the stock solutions with methanol.

Working Standard Solutions: Prepare a series of calibration standards by diluting the

intermediate mixed standard solution with a mixture of 0.1% formic acid in water and

methanol (e.g., 1:4 v/v) to achieve concentrations ranging from approximately 0.5 to 100

ng/mL.[7] All calibration standards should be fortified with the internal standard mix at a

constant concentration (e.g., 20 ng/mL).

Sample Preparation and Extraction
The following is a general procedure based on common SPE cleanup methods.[4][6]

Sample Homogenization: Weigh approximately 2 g of the honey sample into a 50 mL

centrifuge tube.[4]

Dissolution: Add 10 mL of a suitable buffer, such as McIlvaine buffer or water containing

EDTA, to dissolve the honey.[3][4] Vortex thoroughly until the honey is completely dissolved.

Internal Standard Spiking: Spike the sample with the mixed isotope-labeled internal standard

solution.

Centrifugation: Centrifuge the sample to pellet any insoluble material.[4]

SPE Cleanup:

Condition an SPE cartridge (e.g., Oasis HLB, 60 mg) with methanol followed by ultrapure

water.

Load the supernatant from the centrifuged sample onto the SPE cartridge.
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Wash the cartridge with water to remove sugars and other polar interferences.

Dry the cartridge under vacuum or with nitrogen.

Elute the antibiotics with an appropriate solvent, such as methanol or acetonitrile.

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of

nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase

composition.[4]

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler

vial for LC-MS/MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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